4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIHTCJGRRRFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functionalization with the phenyl and benzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under specific conditions to form the thiazolo[5,4-b]pyridine scaffold . This intermediate is then coupled with 4-bromoaniline and subsequently reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux in appropriate solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The thiazolo[5,4-b]pyridine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromo vs.
- Halogenation Patterns: The trifluoropropoxy analog (C₁₇H₁₁BrClF₄NO₂) demonstrates the use of multiple halogens and fluorinated groups to modulate electronic properties and metabolic stability .
Key Observations :
- The 3-methoxy analog (T60001) is a documented sirtuin modulator, suggesting that substituent choice (methoxy vs. bromo) critically influences target selectivity .
- The absence of explicit biological data for the target compound highlights the need for further studies, though its bromo group may favor interactions with hydrophobic binding pockets in enzymes or receptors.
Biological Activity
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl ring and a benzamide group. Its molecular formula is , with a molecular weight of approximately 360.3 g/mol. The presence of the bromine atom and the thiazole ring contributes to its unique pharmacological properties.
Pharmacological Effects
Research indicates that 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation. For instance, it has been reported as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and growth .
- Antimicrobial Properties : Thiazolo[5,4-b]pyridines are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with various receptors involved in inflammation could lead to therapeutic advancements .
Mechanistic Studies
The biological activity of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is largely attributed to its interaction with key molecular targets:
- Inhibition of Kinases : The compound has been identified as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), leading to G2/M cell cycle arrest and apoptosis in cancer cells . The IC50 values for CDK2 and CDK9 are reported as 0.004 μM and 0.009 μM respectively, indicating high potency.
- Receptor Interactions : It interacts with various receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell cycle regulation .
Case Studies
Synthesis and Preparation Methods
The synthesis of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves:
- Construction of the Thiazolo[5,4-b]pyridine Core : This is achieved through reactions involving thiazole derivatives.
- Functionalization with Phenyl and Benzamide Groups : Subsequent reactions introduce the phenyl and benzamide moieties under controlled conditions to ensure high yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
